molecular formula C6H14ClNO2 B2707845 (1S)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride CAS No. 2219356-91-7

(1S)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride

Cat. No.: B2707845
CAS No.: 2219356-91-7
M. Wt: 167.63
InChI Key: MTVBYMFCVMTYER-GNVLWMSISA-N
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Description

(1S)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride is a chemical compound that features a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride typically involves the reaction of morpholine with an appropriate epoxide or halohydrin under acidic conditions to form the desired product. One common method is the reaction of morpholine with ethylene oxide, followed by hydrochloric acid treatment to yield the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process typically includes steps such as raw material preparation, reaction optimization, product isolation, and purification.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different morpholine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with halogens.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated morpholine derivatives.

Scientific Research Applications

(1S)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1S)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the specific biological pathway it affects. The morpholine ring can interact with various biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler compound with a similar ring structure but lacking the ethan-1-ol group.

    2-Morpholinoethanol: Similar structure but without the specific stereochemistry of (1S)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride.

    N-Methylmorpholine: Contains a methyl group instead of the ethan-1-ol group.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both a morpholine ring and an ethan-1-ol group. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(1S)-1-morpholin-2-ylethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-5(8)6-4-7-2-3-9-6;/h5-8H,2-4H2,1H3;1H/t5-,6?;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVBYMFCVMTYER-GNVLWMSISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CNCCO1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CNCCO1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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